

QBS10072S: A Novel LAT1-Targeted Bifunctional Therapeutic for Aggressive Cancers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: QBS10072S

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

QBS10072S is an innovative, first-in-class, blood-brain barrier (BBB) penetrant chemotherapeutic agent designed to selectively target tumors overexpressing the L-type amino acid transporter 1 (LAT1).[1][2][3] LAT1 is highly expressed in a wide range of aggressive cancers, including glioblastoma (GBM) and triple-negative breast cancer (TNBC), while its expression in normal brain tissue is significantly lower.[1][4][5] This differential expression provides a therapeutic window for targeted drug delivery. **QBS10072S** is a bifunctional molecule that combines the structural features of a selective LAT1 substrate with a potent cytotoxic tertiary N-bis(2-chloroethyl)amine domain.[1][4][6] By mimicking an aromatic amino acid, **QBS10072S** is actively transported across the BBB and into cancer cells via LAT1.[2] Once inside the cell, the cytotoxic moiety induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1][2] Preclinical studies have demonstrated significant anti-tumor efficacy in various cancer models, including those resistant to standard-of-care therapies.[4][5][7] **QBS10072S** is currently being investigated in Phase 2 clinical trials for the treatment of brain metastases of breast cancer and glioblastoma.[2][8]

Introduction: The Role of LAT1 in Cancer

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a transmembrane protein responsible for the transport of large neutral amino acids, such as leucine, isoleucine, and phenylalanine, which are essential for cell growth and proliferation.[9] Many aggressive

cancers exhibit a high metabolic rate and an increased demand for these essential amino acids. Consequently, LAT1 is frequently overexpressed in various malignancies, including glioblastoma, breast cancer, T-cell lymphomas, and others, and its high expression is often correlated with a poor prognosis.^{[2][6][10]}

In normal brain tissue, LAT1 expression is primarily localized to the blood-brain barrier, where it facilitates the transport of essential amino acids into the brain.^{[1][4]} However, its expression in healthy brain cells is significantly lower than in brain tumors.^{[1][4]} This differential expression pattern makes LAT1 an attractive target for the development of cancer therapeutics that can selectively target tumor cells while minimizing toxicity to normal tissues.^{[1][4][11]}

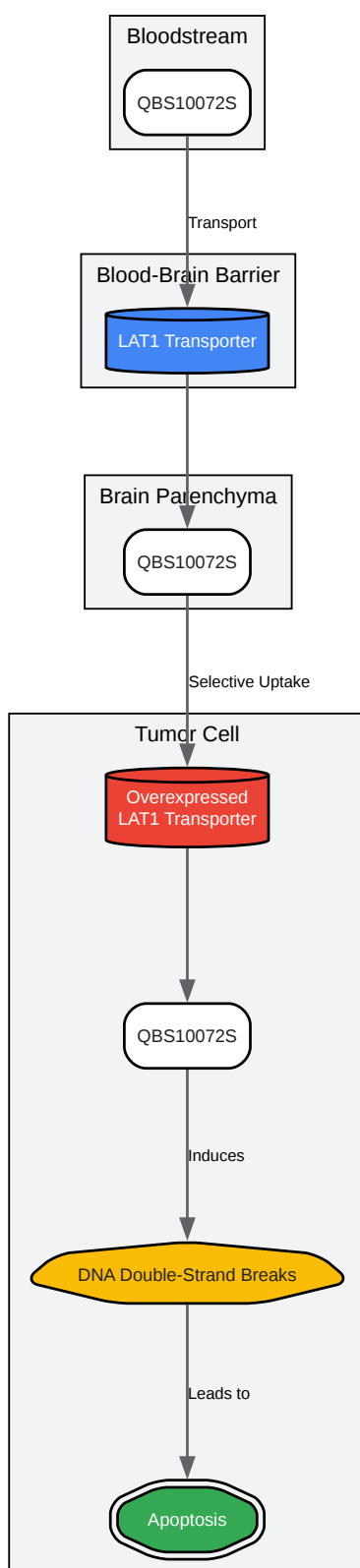
QBS10072S: Mechanism of Action

QBS10072S is a novel chemical entity that leverages the overexpression of LAT1 on cancer cells for targeted drug delivery.^[4] It is a bifunctional molecule composed of two key domains:

- A LAT1-Substrate Domain: This portion of the molecule mimics the structure of an aromatic β -amino acid, allowing it to be recognized and transported by LAT1.^[6]
- A Cytotoxic Domain: This domain consists of a tertiary N-bis(2-chloroethyl)amine, a potent DNA alkylating agent.^{[1][4][6]}

The proposed mechanism of action for **QBS10072S** is a multi-step process:

- Systemic Administration and BBB Penetration: Following intravenous administration, **QBS10072S** circulates in the bloodstream and utilizes LAT1 expressed on the BBB to actively transport into the brain.^{[1][8]}
- Selective Tumor Cell Uptake: Once in the brain, **QBS10072S** is preferentially taken up by cancer cells that overexpress LAT1.^{[1][6]}
- Induction of DNA Damage: Inside the tumor cell, the cytotoxic domain of **QBS10072S** binds to DNA, causing double-strand breaks.^[2]
- Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).^[1]



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QBS10072S Mechanism of Action

Preclinical Data

In Vitro Studies

- **LAT1 Selectivity:** Transport assays using isogenic LLC-PK1 cells expressing either LAT1 or LAT2 demonstrated that **QBS10072S** is 50-fold more selective for LAT1 (IC₅₀ = 21 μM) compared to LAT2 (IC₅₀ = 1100 μM).[\[5\]](#)
- **Cell Viability:** **QBS10072S** has shown potent cytotoxic effects in a dose-dependent manner against various cancer cell lines, including glioblastoma and aggressive T-cell lymphomas.[\[4\]](#)
[\[6\]](#) In LAT1-expressing cells, **QBS10072S** was 5.5 times more potent at suppressing cell viability compared to cells with low LAT1 expression.[\[5\]](#)
- **MGMT-Independent Activity:** Unlike the standard-of-care chemotherapy for GBM, temozolomide (TMZ), the cytotoxicity of **QBS10072S** is independent of the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[\[4\]](#)[\[5\]](#) This suggests that **QBS10072S** may be effective in treating TMZ-resistant tumors.[\[4\]](#)[\[5\]](#)

Cell Line/Model	Assay	Endpoint	Result	Reference
LLC-PK1-LAT1	Transport Assay	IC ₅₀	21 μM	[5]
LLC-PK1-LAT2	Transport Assay	IC ₅₀	1100 μM	[5]
LAT1-high cells	Cell Viability	EC ₅₀	1.0 μM	[5]
LAT1-low cells	Cell Viability	EC ₅₀	5.5 μM	[5]

In Vivo Studies

- **Glioblastoma Models:** In orthotopic glioblastoma xenograft models, treatment with **QBS10072S** significantly delayed tumor growth and prolonged the survival of the animals compared to vehicle-treated controls.[\[4\]](#)[\[5\]](#) A study using the U251 orthotopic model showed a 95% tumor growth inhibition with **QBS10072S** treatment.[\[5\]](#) The median survival time increased from 37 days in the vehicle group to 70 days in the **QBS10072S**-treated group.[\[5\]](#)
- **Triple-Negative Breast Cancer Brain Metastasis:** In a mouse model of TNBC brain metastasis, **QBS10072S** was well-tolerated, delayed tumor growth, and reduced

leptomeningeal dissemination, leading to a significant extension of survival.[\[7\]](#)

- T-Cell Lymphoma Models: In vivo studies in T-cell lymphoma cell lines also demonstrated the anti-tumor effects of **QBS10072S**.[\[6\]](#)

Cancer Model	Dosing Regimen	Key Findings	Reference
U251 Glioblastoma Xenograft	10 mg/kg IV, once a week for 6 weeks	95% tumor growth inhibition; Median survival increased from 37 to 70 days	[5]
TNBC Brain Metastasis	8 mg/kg IV, once a week for 9 weeks	Significant reduction in intracranial tumor growth; Increased overall survival	[7]
TNBC Brain Metastasis	8 mg/kg IP, twice a week for 9 weeks	Significant reduction in intracranial tumor growth; Increased overall survival	[7]

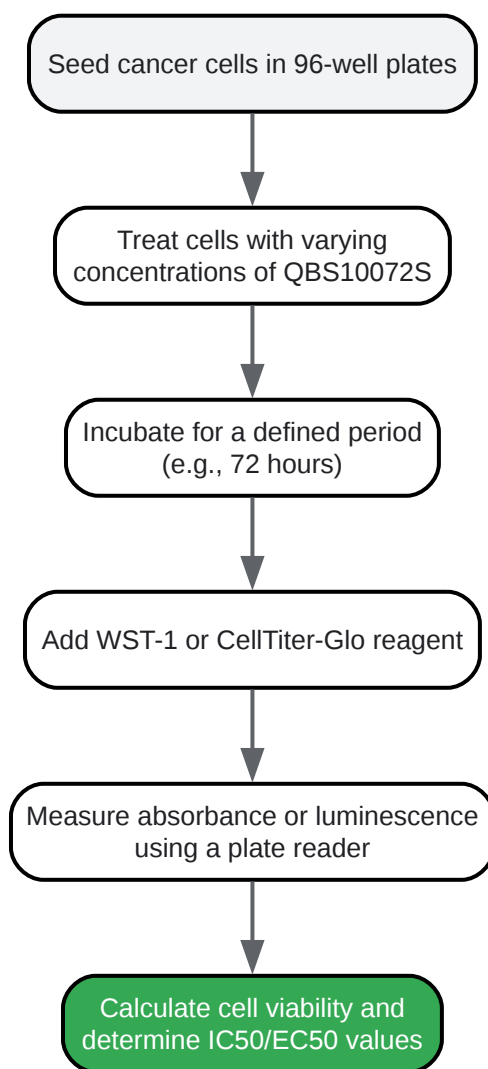
Clinical Development

QBS10072S has progressed to clinical trials. A Phase 1 dose-escalation study in patients with metastatic cancer was initiated to evaluate the safety and tolerability of **QBS10072S**.[\[3\]](#)[\[12\]](#) Currently, **QBS10072S** is being evaluated in two Phase 2 clinical trials:

- Brain Metastases of Breast Cancer: A Phase 2 study is evaluating the efficacy of **QBS10072S** in treating brain metastases of breast cancers.[\[2\]](#)
- Glioblastoma: The INSIGHt study, a Phase 2 trial, is investigating **QBS10072S** as a potential treatment for glioblastoma.[\[2\]](#)

Experimental Protocols

In Vitro Cell Viability Assay



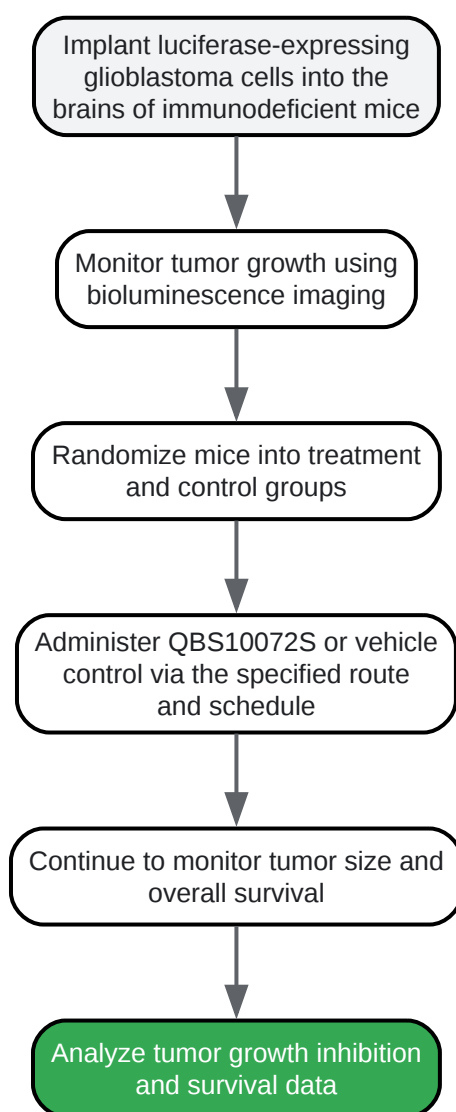
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Cell Viability Assay Workflow

- **Cell Seeding:** Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Drug Treatment:** Cells are treated with a serial dilution of **QBS10072S** or a vehicle control.
- **Incubation:** The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
- **Viability Assessment:** Cell viability is assessed using a commercially available assay, such as the WST-1 or CellTiter-Glo assay, following the manufacturer's instructions.[4]

- **Data Analysis:** The absorbance or luminescence is measured using a plate reader, and the data is analyzed to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Orthotopic Glioblastoma Xenograft Model



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Orthotopic Xenograft Model Workflow

- **Cell Implantation:** Luciferase-expressing glioblastoma cells are stereotactically implanted into the brains of immunodeficient mice.

- Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging.
- Randomization and Treatment: Once tumors are established, mice are randomized into treatment and control groups. **QBS10072S** or a vehicle control is administered according to the specified dosing regimen (e.g., intravenously or intraperitoneally).[5][7]
- Efficacy Evaluation: Tumor size and overall survival are monitored throughout the study.[4][5]
- Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated and statistically analyzed.

Conclusion

QBS10072S represents a promising new therapeutic strategy for the treatment of aggressive and difficult-to-treat cancers that overexpress LAT1. Its ability to cross the blood-brain barrier and selectively target cancer cells, including those resistant to current therapies, addresses a significant unmet medical need. The ongoing Phase 2 clinical trials will provide further insights into the clinical potential of this novel LAT1-targeted therapeutic.

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- To cite this document: BenchChem. [QBS10072S: A Novel LAT1-Targeted Bifunctional Therapeutic for Aggressive Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571084#qbs10072s-as-a-lat1-targeted-therapeutic]

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